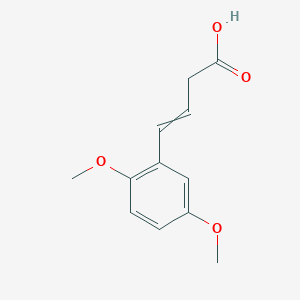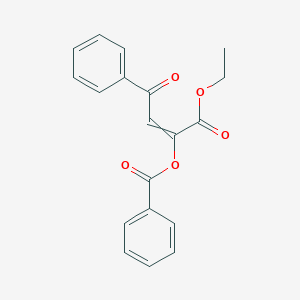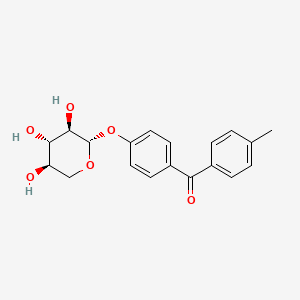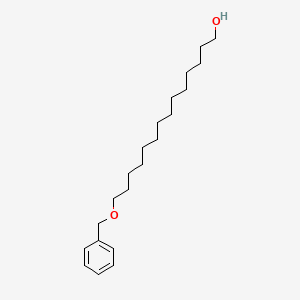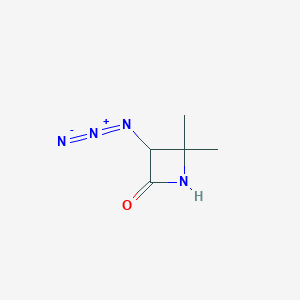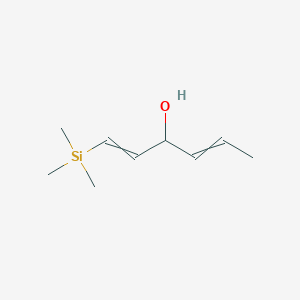
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate is a chemical compound that belongs to the class of phosphonates It features a unique structure with a phosphonate group attached to an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the phosphonate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a hydroxyl group .
Applications De Recherche Scientifique
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit certain enzymes and disrupt metabolic pathways. This property is particularly useful in the development of antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- 5-Imidazolinone derivatives
Uniqueness
Dimethyl (5-hydroxy-2-oxoimidazolidin-4-yl)phosphonate is unique due to its combined imidazolidinone and phosphonate structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
81618-22-6 |
|---|---|
Formule moléculaire |
C5H11N2O5P |
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
4-dimethoxyphosphoryl-5-hydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H11N2O5P/c1-11-13(10,12-2)4-3(8)6-5(9)7-4/h3-4,8H,1-2H3,(H2,6,7,9) |
Clé InChI |
BXVYXQREERNQBZ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1C(NC(=O)N1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


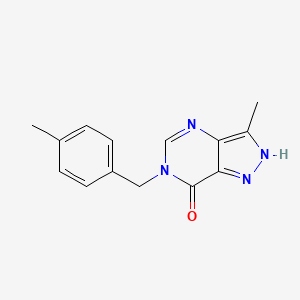
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
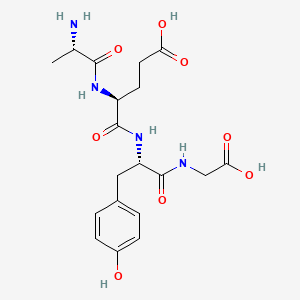

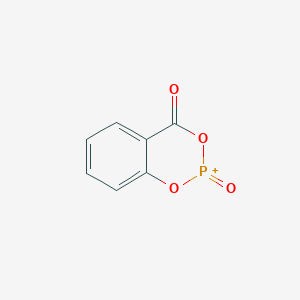
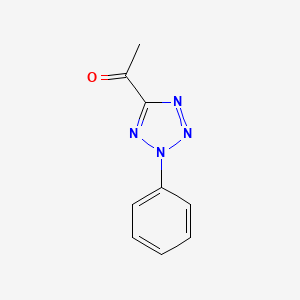
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
